Entinostat
Übersicht
Beschreibung
Entinostat ist ein synthetisches Benzamid-Derivat, das als selektiver Inhibitor der Klasse-I-Histon-Deacetylasen wirkt. Es hat sich bei der Behandlung verschiedener Krebsarten wie Brustkrebs, Lungenkrebs und Lymphom als vielversprechend erwiesen. Durch die Hemmung von Histon-Deacetylasen kann this compound die Genexpression modulieren und einen Zellzyklusarrest, Differenzierung und Apoptose in Krebszellen induzieren .
Wissenschaftliche Forschungsanwendungen
Entinostat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.
Biology: Investigated for its role in modulating immune responses and enhancing the efficacy of immunotherapies.
Medicine: Under clinical investigation for the treatment of various cancers, including breast cancer, lung cancer, and lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.
Wirkmechanismus
Mode of Action
Entinostat inhibits HDAC1 and HDAC3, leading to an increase in the acetylation of histones . This modification results in a more relaxed chromatin structure, promoting the transcription of certain genes . In the context of cancer, this can lead to the reactivation of tumor suppressor genes or the downregulation of oncogenes .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to decrease immune suppression, promoting antitumor responses in various tumor models with immunosuppressive tumor microenvironments (TMEs) . Specifically, it induces a shift from a protumor to an antitumor TME signature, characterized predominantly by changes in myeloid cells . It alters suppressive signaling in myeloid-derived suppressor cells (MDSCs), involving the NFκB and STAT3 pathways . Moreover, tumor-associated macrophages are epigenetically reprogrammed from a protumor M2-like phenotype toward an antitumor M1-like phenotype .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. It has been observed that the peak this compound serum concentration and area under the curve increase dose proportionally . There is no significant interaction between this compound and exemestane, a drug often used in combination with this compound for the treatment of hormone receptor-positive advanced breast cancer .
Result of Action
This compound’s action results in molecular and cellular effects that contribute to its antitumor activity. It has been shown to enhance the efficacy of chemotherapy in small cell lung cancer through S-phase arrest and decreased base excision repair . Additionally, it induces antitumor immune responses through immune editing of tumor neoantigens . It also neutralizes myeloid-derived suppressor cells and enhances the functions of natural killer cells .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, in a HER2+ breast tumor microenvironment, this compound decreases immune suppression to promote antitumor responses . The precise and comprehensive alterations to the TME induced by this compound are still being investigated . It is clear that the tme plays a crucial role in the efficacy and stability of this compound’s action .
Biochemische Analyse
Biochemical Properties
Entinostat plays a significant role in biochemical reactions by inhibiting class I HDAC1 and HDAC3 with IC 50 of 0.51 μM and 1.7 μM, respectively . This interaction with enzymes HDAC1 and HDAC3 is crucial in regulating gene expression and protein function, thereby influencing various cellular processes .
Cellular Effects
This compound has been found to have a profound impact on various types of cells and cellular processes. For instance, it has been reported to significantly reduce cell viability in human neuroendocrine small cell lung cancer (SCLC) cells . Moreover, it has been shown to induce a shift from a protumor to an antitumor tumor microenvironment (TME) signature, predominantly characterized by changes in myeloid cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound inhibits class I HDAC1 and HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering gene expression and influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been reported to cause a concentration-dependent decrease in the HDAC1 associated with chromatin and a lasting concomitant increase in cytoplasmic HDAC1 .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low dose (5 mg/kg) this compound reduced Foxp3 levels in Tregs and this was associated with enhanced tumor growth inhibition in combination with either IL-2 or a SurVaxM vaccine .
Metabolic Pathways
It is known that this compound inhibits class I HDAC1 and HDAC3 , which play crucial roles in various metabolic pathways.
Transport and Distribution
It is known that this compound can penetrate the cell membrane to exert its effects .
Subcellular Localization
It is known that this compound can penetrate the cell membrane to exert its effects
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Entinostat wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer Benzamid-Grundstruktur beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung eines geeigneten Benzoylchlorids, das dann mit einem Amin zur Bildung des Benzamids umgesetzt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Bildung von Verunreinigungen und Nebenprodukten zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Entinostat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Benzamid-Kern modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen sicherzustellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Auswirkungen der Hemmung von Histon-Deacetylasen auf die Genexpression und die Chromatinstruktur zu untersuchen.
Biologie: Untersucht wird seine Rolle bei der Modulation von Immunantworten und der Steigerung der Wirksamkeit von Immuntherapien.
Medizin: Befindet sich in der klinischen Erprobung zur Behandlung verschiedener Krebsarten, darunter Brustkrebs, Lungenkrebs und Lymphom.
Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Histon-Deacetylasen abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von Klasse-I-Histon-Deacetylasen, insbesondere Histon-Deacetylase 1, Histon-Deacetylase 2 und Histon-Deacetylase 3. Diese Hemmung führt zur Anhäufung von acetylierten Histonen, was zu Veränderungen der Chromatinstruktur und der Genexpression führt. Die veränderte Genexpression kann einen Zellzyklusarrest, Differenzierung und Apoptose in Krebszellen induzieren. Darüber hinaus wurde gezeigt, dass this compound Immunantworten moduliert, indem es die Aktivität von Immunzellen verstärkt und die immunsuppressive Umgebung innerhalb von Tumoren reduziert .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor, der bei der Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.
Belinostat: Ein Histon-Deacetylase-Inhibitor, der zur Behandlung des peripheren T-Zell-Lymphoms zugelassen ist.
Panobinostat: Wird in Kombination mit anderen Mitteln zur Behandlung des multiplen Myeloms eingesetzt.
Romidepsin: Zur Behandlung des kutanen T-Zell-Lymphoms und des peripheren T-Zell-Lymphoms zugelassen.
Einzigartigkeit von Entinostat
This compound ist unter den Histon-Deacetylase-Inhibitoren einzigartig aufgrund seiner selektiven Hemmung von Klasse-I-Histon-Deacetylasen. Diese Selektivität kann zu einem günstigeren Sicherheitsprofil und geringeren Nebenwirkungen im Vergleich zu nicht-selektiven Inhibitoren führen. Darüber hinaus hat this compound in Kombinationstherapien, insbesondere mit Immuncheckpoint-Inhibitoren, vielversprechend gezeigt und deren Wirksamkeit bei der Behandlung verschiedener Krebsarten verbessert .
Eigenschaften
IUPAC Name |
pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVTYAOGFAGBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041068 | |
Record name | MS-275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209783-80-2 | |
Record name | Entinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209783-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209783802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entinostat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MS-275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Entinostat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNY4FKK9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.